molecular formula C18H23NO3S B2633251 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1396812-87-5

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2633251
CAS No.: 1396812-87-5
M. Wt: 333.45
InChI Key: ZDHGAQYJTUHJNO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-2-yloxy)acetamide ( 1396812-87-5) is a synthetic organic compound with a molecular formula of C18H23NO3S and a molecular weight of 333.45 g/mol. This acetamide derivative features a naphthalene ether group and a hydroxy-methylthiobutyl chain, a structural motif that places it within a class of compounds investigated for various biological activities. Research on structurally related naphthalen-2-yloxy acetamide compounds has demonstrated significant potential in biomedical research. For instance, a morpholinoethyl-substituted analog has shown cytotoxic effects in cell lines derived from cervical cancer, with activity comparable to the chemotherapeutic agent cisplatin . Other naphthalene-based acetamides have been identified as potent inhibitors of enzymes like aminopeptidase N and exhibit anti-angiogenic properties, which are relevant to cancer and other diseases . This compound is provided as a high-purity material for research purposes. It is intended for use in investigative studies, such as in vitro assay development, mechanism of action studies, and as a building block for the synthesis of novel chemical entities. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-18(21,9-10-23-2)13-19-17(20)12-22-16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11,21H,9-10,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHGAQYJTUHJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)COC1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of the Acetamide Core

The acetamide scaffold is a common feature in medicinal chemistry. Below is a comparative analysis of compounds sharing structural motifs with the target molecule:

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name Substituent on Acetamide Nitrogen Key Features Biological Activity/Physical Properties Reference
Target Compound 2-hydroxy-2-methyl-4-(methylthio)butyl Hydroxy, methylthio, branched alkyl Not reported N/A
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl Morpholine ring (polar, basic) Cytotoxic in HeLa cells (IC50 ~3.16 µM)
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 1-hydroxy-2-methylpropan-2-yl Hydroxy, branched alkyl Melting point: 84°C; Yield: 54%
2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (8) Pyridin-3-yl Aromatic nitrogen (basic, planar) LCMS: m/z = 279.2 [M + H]+
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) Thiadiazol-2-yl with methylthio Sulfur-rich heterocycle Melting point: 158–160°C; Yield: 79%
Key Observations:

Cytotoxicity: The morpholinoethyl analog () demonstrates significant cytotoxicity in HeLa cells, comparable to cisplatin at 3.16 µM . The target compound’s methylthio and hydroxy groups may enhance membrane permeability or modulate enzyme interactions, though activity data are lacking.

Physical Properties : The hydroxy-containing analog (Compound 31, ) has a melting point of 84°C, suggesting moderate crystallinity. The target’s methylthio group could lower melting points due to increased lipophilicity.

Synthetic Yields : Thiadiazole derivatives () show yields up to 88%, while hydroxyalkyl analogs () have lower yields (~54%), indicating steric or solubility challenges during synthesis.

Role of the Naphthalen-2-yloxy Group

The naphthalen-2-yloxy moiety is shared across several analogs, influencing π-π stacking and hydrophobic interactions:

  • Thiazole and benzothiazole derivatives (–11): Substituents like thiazole-sulfonamide () or morpholine-sulfonyl benzothiazole () introduce electron-withdrawing groups, altering electronic properties compared to the target’s alkyl-hydroxy chain.

Impact of Nitrogen Substituents

The nitrogen substituent critically modulates bioactivity and physicochemical behavior:

  • Hydroxyalkyl chains (e.g., 1-hydroxy-2-methylpropan-2-yl in ): These groups improve water solubility but may reduce metabolic stability. The target’s 4-(methylthio)butyl chain balances hydrophilicity and lipophilicity.
  • Sulfur-containing groups (e.g., methylthio in ): Thioethers enhance lipophilicity and may act as hydrogen-bond acceptors. The target’s methylthio group could confer unique pharmacokinetic profiles.
  • Aromatic substituents (e.g., pyridin-3-yl in ): Planar aromatic systems facilitate target binding but may increase cytotoxicity risks.

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-2-yloxy)acetamide?

The synthesis of this compound typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Reaction of naphthol derivatives with propargyl bromide in DMF using K₂CO₃ as a base to form the naphthyloxy intermediate .
  • Step 2 : Amidation via reaction of chloroacetamide intermediates with hydroxyl- and methylthio-substituted amines under reflux conditions. Solvent choice (e.g., dichloromethane or xylene) and catalysts (e.g., triethylamine) are critical for yield optimization .
  • Monitoring : Thin-layer chromatography (TLC) is commonly used to track reaction progress .

Basic: Which spectroscopic methods are essential for structural characterization of this compound?

Core techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylthio, hydroxy, and naphthalenyloxy groups) and stereochemistry .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the acetamide moiety) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in reported synthetic yields for this compound?

Discrepancies may arise from variations in reaction conditions (e.g., solvent purity, temperature gradients). Methodological solutions include:

  • Reaction Replication : Standardizing protocols (e.g., anhydrous DMF, inert atmosphere) .
  • Analytical Cross-Validation : Using HPLC to assess purity and quantify byproducts .
  • Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways and optimize reagent ratios .

Advanced: What experimental designs are recommended for evaluating its biological activity against neurological targets?

  • In Vitro Assays : Enzyme inhibition studies (e.g., GSK-3β kinase assays) using recombinant proteins and ATP-competitive binding protocols .
  • In Vivo Models : Rodent seizure models (e.g., maximal electroshock (MES) or pentylenetetrazole (PTZ) tests) to assess anticonvulsant potential .
  • Dose-Response Analysis : IC₅₀/ED₅₀ calculations with statistical validation (e.g., ANOVA) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace methylthio with chloro or methoxy groups) and compare bioactivity .
  • Crystallographic Data : Use SHELX-refined X-ray structures to correlate steric/electronic effects with target binding .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) to identify critical interaction sites (e.g., hydrophobic pockets in kinase domains) .

Basic: What are the key challenges in achieving high-purity batches of this compound?

  • Byproduct Formation : Side reactions during amidation (e.g., hydrolysis of acetamide). Mitigate via low-temperature stirring and controlled reagent addition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Advanced: How can computational methods aid in predicting its pharmacokinetic (PK) properties?

  • ADME Modeling : Tools like SwissADME predict absorption (e.g., LogP ~3.2 for lipophilicity) and cytochrome P450 interactions .
  • Metabolic Stability : Simulate phase I/II metabolism (e.g., hydroxylation via CYP3A4) using Schrödinger’s BioLuminate .

Advanced: What strategies are effective for crystallographic analysis of its polymorphs?

  • High-Resolution Data Collection : Use synchrotron radiation for twinned crystals .
  • SHELXL Refinement : Apply TWIN/BASF commands to model disorder and anisotropic thermal parameters .

Basic: What in vitro assays are suitable for initial cytotoxicity screening?

  • MTT Assay : Test viability in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Advanced: How can researchers address conflicting bioactivity data across similar acetamide derivatives?

  • Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., assay type, cell line) .
  • Target Validation : CRISPR knockouts or RNAi silencing to confirm mechanism specificity .

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